molecular formula C24H24K4N2O10 B1148327 5,5'-Dimethyl BAPTA tetrapotassium salt CAS No. 73630-09-8

5,5'-Dimethyl BAPTA tetrapotassium salt

Cat. No. B1148327
CAS RN: 73630-09-8
M. Wt: 656.85
InChI Key:
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Description

5,5’-Dimethyl BAPTA tetrapotassium salt is a calcium chelator that is commonly used to form calcium buffers with well-defined calcium concentrations . It is a water-soluble, cell membrane-impermeant metal chelator that is relatively selective for Ca2+ ions .


Molecular Structure Analysis

The molecular formula of 5,5’-Dimethyl BAPTA tetrapotassium salt is C24H24K4N2O10 . The molecular weight is 656.85 . The SMILES representation of the molecule is O=C (CN (CC (O [K])=O)C1=CC=C ©C=C1OCCOC2=CC ©=CC=C2N (CC (O [K])=O)CC (O [K])=O)O [K] .


Chemical Reactions Analysis

5,5’-Dimethyl BAPTA tetrapotassium salt is known for its ability to chelate calcium ions, which means it can form multiple bonds with a single metal ion (in this case, calcium). This property is utilized to control the cytosolic calcium concentration, an important means to study the roles of calcium .


Physical And Chemical Properties Analysis

5,5’-Dimethyl BAPTA tetrapotassium salt is a white to off-white solid . It is soluble in water . The compound is membrane impermeant . It has a calcium dissociation constant (Kd) of 0.16 uM without Mg2+ and 0.44 uM with 1 mM Mg2+ .

Scientific Research Applications

  • Cell Plate Formation Modulation

    5,5'-Dimethyl BAPTA has been studied for its effects on cell plate formation in stamen hair cells of Tradescantia. Various concentrations of this compound modulate cell plate formation, suggesting a role in facilitating diffusion of Ca²⁺ away from regions of elevated concentration. This supports the idea of local Ca²⁺ gradients in the vicinity of the cell plate, playing a part in the cytokinetic process (Jürgens et al., 1994).

  • Influence on Platelet Shape Change

    Research has shown that 5,5'-Dimethyl BAPTA impacts the shape change in platelets. Even when cytosolic Ca²⁺ increases are prevented using this chelator, platelets undergo shape change, though with a delayed onset and decreased rate. This indicates that 5,5'-Dimethyl BAPTA interacts with pathways involving Ca²⁺/calmodulin-stimulated myosin light chain kinase and p160 Rho-associated coiled-coil-containing protein kinase (Paul et al., 1999).

  • Prostacyclin Production Enhancement

    Studies have shown that substituted derivatives of BAPTA-AM, like 5,5'-Dimethyl BAPTA, enhance the production of prostacyclin in bovine aortic endothelial cells. This compound, at certain concentrations, increases the release of free arachidonate induced by ATP but does not affect other metabolic processes, indicating a specific interaction with arachidonate metabolism in endothelial cells (Boeynaems et al., 1993).

Mechanism of Action

The compound works by chelating calcium ions, thereby controlling the cytosolic calcium concentration . This is an important means to study the roles of calcium in various biological processes.

Safety and Hazards

The compound is potentially harmful and should be handled with care . Prolonged or repeated exposure should be avoided. It should not come in contact with eyes, skin, or clothing. If contact occurs, the affected areas should be washed with plenty of water for 15 minutes and medical advice should be sought .

properties

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-5-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O10.4K/c1-15-3-5-19(17(9-15)25(11-21(27)28)12-22(29)30)35-7-8-36-20-6-4-16(2)10-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDHIWCRQHXYRV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24K4N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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